molecular formula C20H15F2N3OS2 B4370343 5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

Cat. No.: B4370343
M. Wt: 415.5 g/mol
InChI Key: FXKFMZTUCJEWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluoromethyl group, a mercapto group, and a pyrido[2,3-d]pyrimidin-4(1H)-one core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the mercapto group yields disulfides or sulfonic acids, while substitution reactions on the aryl groups can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the difluoromethyl group enhances its stability and lipophilicity, while the mercapto group provides a reactive site for covalent interactions. These features make it a valuable compound for various scientific research applications .

Properties

IUPAC Name

5-(difluoromethyl)-1-(3-methylphenyl)-7-(5-methylthiophen-2-yl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N3OS2/c1-10-4-3-5-12(8-10)25-18-16(19(26)24-20(25)27)13(17(21)22)9-14(23-18)15-7-6-11(2)28-15/h3-9,17H,1-2H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKFMZTUCJEWDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C(=CC(=N3)C4=CC=C(S4)C)C(F)F)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 2
Reactant of Route 2
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 3
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 4
Reactant of Route 4
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 5
Reactant of Route 5
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Reactant of Route 6
5-(DIFLUOROMETHYL)-1-(3-METHYLPHENYL)-7-(5-METHYL-2-THIENYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE

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